N-(6-Methyl-2-pyridyl)glutaramic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

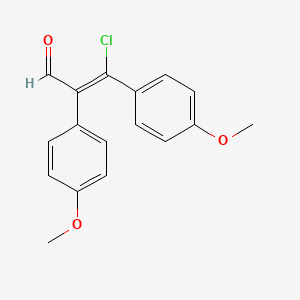

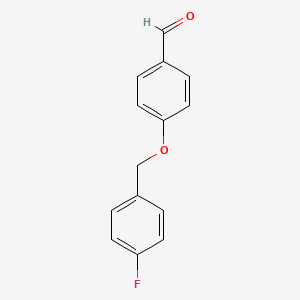

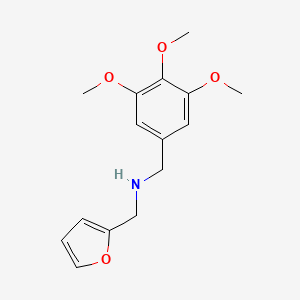

N-(6-Methyl-2-pyridyl)glutaramic acid is a chemical compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

N-(6-Methyl-2-pyridyl)glutaramic acid has a molecular weight of 222.24 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Pharmacology and Neuroscience :

- Compound 9, a derivative of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), is a highly selective mGlu5 receptor antagonist with anxiolytic activity. It shows improved properties over its parent compound, particularly in the rat fear-potentiated startle model of anxiety (Cosford et al., 2003).

Biochemistry and Enzymology :

- Glutaraldehyde, a derivative of glutaric acid, is widely used as a coupling agent for proteins and peptides. Its applications include linking proteins to particles, polymerizing proteins, and forming covalent conjugates of proteins and smaller peptides while largely preserving their native antigenicity (Reichlin, 1980).

- Glutarate and its derivatives act as competitive inhibitors of brain glutamate decarboxylase, which could explain neurological symptoms in glutaric aciduria (Stokke et al., 1976).

Biotechnology and Industrial Applications :

- The synthesis of glutarate, a derivative of glutamic acid, through bio-based methods using Escherichia coli demonstrates its potential for industrial production. This approach offers an environmentally friendly alternative to chemical synthesis (Zhao et al., 2018).

- Glutaraldehyde is also extensively used in biocatalyst design due to its effectiveness as a crosslinker. This versatility makes it a valuable tool in enzyme immobilization, enhancing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014).

Molecular Biology and Genetics :

- Research on glutarate interaction with DNA reveals insights into the chemical modifications and mutagenic potential of certain pyrolysis products derived from glutamic acid (Hashimoto & Shudo, 1985).

Material Science and Bioprosthetics :

- Glutaraldehyde-induced cross-links in bioprosthetic valves involve complex reactions forming structures like anabilysine, which contribute to the durability and functionality of these medical devices (Southern et al., 2000).

Safety And Hazards

While specific safety and hazard information for N-(6-Methyl-2-pyridyl)glutaramic acid is not available, it’s generally recommended to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Propriétés

IUPAC Name |

5-[(6-methylpyridin-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUHCOTZICXWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Methyl-2-pyridyl)glutaramic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)